molecular formula C9H12N2O3S B13021857 Ethyl 4-methyl-3-ureidothiophene-2-carboxylate

Ethyl 4-methyl-3-ureidothiophene-2-carboxylate

Cat. No.: B13021857
M. Wt: 228.27 g/mol
InChI Key: OSSZFLLZJUHKHP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-ureidothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-3-aminothiophene-2-carboxylate with urea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-methyl-3-ureidothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of the ureido group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

ethyl 3-(carbamoylamino)-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-3-14-8(12)7-6(11-9(10)13)5(2)4-15-7/h4H,3H2,1-2H3,(H3,10,11,13)

InChI Key

OSSZFLLZJUHKHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C)NC(=O)N

Origin of Product

United States

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